molecular formula C16H17BrN2O3S2 B2763397 (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108288-07-7

(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No. B2763397
CAS RN: 2108288-07-7
M. Wt: 429.35
InChI Key: AWQQAGVAXUCMCD-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H17BrN2O3S2 and its molecular weight is 429.35. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Fluorescence: The compound displays fluorescence in solution and in plastic films, emitting wavelengths between 550 nm and 750 nm . Researchers can explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs).

Photophysical Properties and Solvent Sensitivity

The compound’s photophysical characterizations reveal interesting trends:

Electrocatalysis and Energy Conversion

Consider the following application:

Anti-Microbial Studies

While not directly related to the compound itself, its structural motif has been used in the synthesis of other molecules. For instance:

properties

IUPAC Name

8-(5-bromothiophen-2-yl)sulfonyl-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S2/c17-15-3-4-16(23-15)24(20,21)19-11-1-2-12(19)10-14(9-11)22-13-5-7-18-8-6-13/h3-8,11-12,14H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQQAGVAXUCMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Br)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

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